2-(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-8-3-2-7-5(8)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEIYQLLAGSIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131654-57-4 | |
| Record name | 2-(1-methyl-1H-imidazol-2-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Phosphorus Trichloride-Mediated Synthesis
A prominent method for synthesizing imidazole-derived acetic acid hydrochlorides involves the reaction of 1H-imidazole-1-acetic acid hydrochloride with phosphorus trichloride (PCl₃). This approach, detailed in patent WO2010050830A1, proceeds through a series of controlled steps:
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Initial Reaction : An aqueous solution of 1H-imidazole-1-acetic acid hydrochloride is added dropwise to PCl₃ at 0–5°C. The low temperature prevents uncontrolled exothermic reactions.
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Thermal Activation : The mixture is heated to 80–85°C for 1–2 hours, facilitating the formation of intermediate phosphorous complexes.
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Distillation : Excess PCl₃ is removed under reduced pressure to isolate the reactive intermediate.
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Hydrolysis : Water is introduced, and the mixture is refluxed for 6 hours, hydrolyzing the intermediate to yield the target compound.
This method achieves a yield of 41% after crystallization with methanol, producing pharmaceutical-grade material. The use of Hyflo Super Cel during filtration ensures the removal of impurities, while activated charcoal decolorizes the solution.
Reaction Optimization and Critical Parameters
Temperature and Solvent Effects
The phosphorus trichloride method requires strict adherence to low initial temperatures (0–5°C) to prevent side reactions such as polymerization or decomposition. Elevated temperatures during the thermal activation phase (80–85°C) are essential for completing the cyclization and complex formation.
Solvent Systems :
Catalysts and Reagents
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Phosphorus Trichloride : Acts as both a reactant and a Lewis acid catalyst, stabilizing intermediates through coordination.
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Hyflo Super Cel : A diatomaceous earth filter aid critical for removing colloidal impurities during workup.
Industrial-Scale Production Considerations
While laboratory-scale syntheses prioritize purity, industrial methods focus on cost-effectiveness and throughput:
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Continuous Flow Reactors : Potential application for the phosphorus trichloride method to minimize thermal gradients and improve safety.
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Waste Management : PCl₃ distillation residues require neutralization due to their corrosive and toxic nature.
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Yield Enhancement : Recycling unreacted starting materials and optimizing anti-solvent volumes can improve economic viability.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield | Purity | Source |
|---|---|---|---|---|---|
| PCl₃-Mediated Synthesis | PCl₃, H₂O, MeOH | 0–85°C, reflux | 41% | 99.98% | |
| Alkylation Route | MeOH, Chloroacetic Acid | Acid catalysis, reflux | ~35%* | 95–98%* |
*Estimated based on analogous syntheses.
The phosphorus trichloride method outperforms alkylation in purity and reproducibility, albeit with higher operational complexity. Industrial adoption may favor the former due to its scalability and reduced byproduct formation.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
2-(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential neurotoxin for studying the effects of neurotoxins on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride involves its interaction with molecular targets in biological systems. The compound is known to affect neurochemical pathways, potentially leading to neurotoxic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Analogs
The following table compares 2-(1-methyl-1H-imidazol-2-yl)acetic acid hydrochloride with structurally related imidazole derivatives:
Key Observations :
- Positional Isomerism : The target compound differs from 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid HCl in the placement of the imidazole ring (directly attached vs. phenyl-linked).
- Functional Group Variation : 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetic acid HCl replaces the methyl group with a sulfanyl-ethyl chain, altering hydrophobicity and reactivity.
- Acid-Base Properties : The benzoic acid derivative has a lower pKa (~4.2 for benzoic acid vs. ~2.6 for acetic acid), affecting ionization in biological systems.
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound improves water solubility compared to neutral analogs like (1-Methyl-1H-imidazol-2-yl)methanol (), which lacks ionizable groups.
- Stability : Derivatives with electron-withdrawing groups (e.g., nitro in 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid ) exhibit lower thermal stability (decomposition at >200°C) compared to the target compound (mp ~107–111°C for related esters; ).
Biological Activity
2-(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
The compound features a five-membered imidazole ring connected to an acetic acid moiety, enhancing its solubility and reactivity. Its molecular formula is , and it is often used as a building block in the synthesis of more complex molecules.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes, influencing metabolic pathways related to amino acids and neurotransmitter synthesis. It can act as both a substrate and an inhibitor depending on the enzymatic context.
- Antimicrobial Activity : Studies have indicated that imidazole derivatives exhibit significant antibacterial and antifungal properties, making them potential candidates for treating infections .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is crucial for conditions such as arthritis and other inflammatory diseases.
Biological Activities
The compound exhibits a range of biological activities:
Pharmacokinetics
The pharmacokinetic profile of this compound reveals:
- Solubility : Highly soluble in water and polar solvents, which facilitates its absorption and bioavailability.
- Metabolism : Undergoes metabolic transformations via enzyme-catalyzed reactions, influencing its biological activity and therapeutic efficacy.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects on human melanoma cells. The mechanism involved the induction of reactive oxygen species (ROS), leading to apoptosis through DNA damage pathways .
- Antibacterial Efficacy : Research indicated that the compound effectively inhibited the growth of resistant bacterial strains, providing a basis for its use in developing new antibacterial agents .
- Neuroprotective Effects : Investigations into its role as a GABA agonist suggest that it may have neuroprotective properties, potentially aiding in the treatment of neurological disorders by modulating neurotransmitter activities.
Q & A
Q. What are the established synthetic routes for 2-(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride?
The synthesis typically involves nitrile cyclization, nickel-catalyzed addition, demetalation, configuration transformation, and dehydration steps . Alternative routes may include alkylation of imidazole derivatives followed by ester cleavage and subsequent hydrochlorination. Key considerations include optimizing reaction temperature (e.g., 60–80°C for cyclization) and solvent polarity to enhance yield (typically 60–75%) and purity (>95%) .
Q. What analytical techniques are recommended for structural characterization of this compound?
- X-ray crystallography : Use SHELXL for refinement of crystallographic data, particularly for resolving hydrogen bonding patterns involving the imidazole ring and acetate group .
- NMR spectroscopy : H and C NMR (DMSO-d6) can confirm methylimidazole (δ 2.5–3.0 ppm for CH3) and acetate (δ 3.8–4.2 ppm for CH2) moieties .
- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ at m/z 175.1 for the free acid and 211.5 for the hydrochloride .
Q. How does solubility influence experimental design with this compound?
The hydrochloride salt is highly soluble in polar solvents (e.g., water, DMSO) but less so in non-polar solvents. For biological assays, prepare stock solutions in PBS (pH 7.4) at concentrations ≤10 mM to avoid precipitation. Pre-filter (0.22 µm) for cell-based studies to ensure sterility .
Advanced Research Questions
Q. How can conflicting crystallographic data on hydrogen bonding networks be resolved?
Use SHELXL’s TWIN and BASF commands to model twinning or disorder in crystals. Compare residual electron density maps (e.g., peaks >0.3 e/ų) to identify missed hydrogen atoms. Validate with Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What strategies optimize enzymatic inhibition assays involving this compound?
- Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate, using a reference inhibitor (e.g., histidine analogs) as a control.
- Mechanistic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) against target enzymes (e.g., histidine decarboxylase) .
- Metabolic stability : Incubate with liver microsomes (37°C, 1 h) and analyze via LC-MS to assess CYP450-mediated degradation .
Q. How do structural modifications alter the compound’s bioactivity?
- Methyl group substitution : Replacing the N1-methyl with ethyl increases lipophilicity (logP +0.5) but reduces solubility, impacting blood-brain barrier penetration .
- Acetate chain elongation : Adding a CH2 unit (e.g., propionate analog) enhances binding to carboxylate-recognizing receptors but may introduce off-target effects .
Data Analysis and Experimental Design
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?
DFT calculations (B3LYP/6-31G*) can model transition states for reactions with halides or amines. Focus on the acetate group’s electrophilicity (Mulliken charge: ~-0.5 e) and the imidazole ring’s resonance stabilization .
Q. How to address discrepancies in reported antimicrobial activity across studies?
- Strain variability : Test against standardized ATCC strains (e.g., E. coli 25922) to minimize variability.
- Culture conditions : Ensure consistent pH (7.0–7.4) and temperature (37°C) for MIC determinations.
- Synergy studies : Combine with β-lactams (1:1 molar ratio) to assess potentiation effects via checkerboard assays .
Comparative Studies
Q. How does this compound differ from structurally related imidazole derivatives?
- vs. 1-Methylimidazole : The acetate group enhances water solubility (logS: -1.2 vs. -0.5) and introduces carboxylate-mediated interactions in enzyme binding .
- vs. Benzimidazole analogs : Lacks aromatic conjugation, reducing π-stacking but improving metabolic stability (t1/2 in plasma: 2.5 h vs. 1.2 h) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
